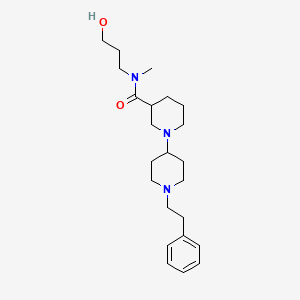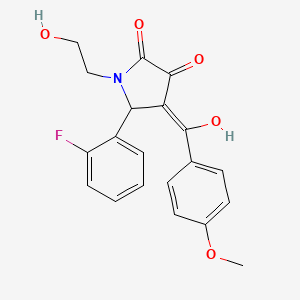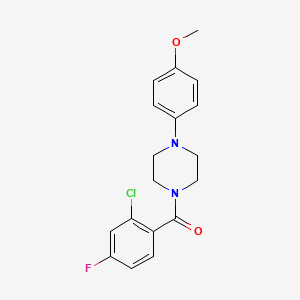![molecular formula C21H19NO2 B5441233 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5441233.png)
4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as DMNQ and is widely used in biochemical and physiological studies. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and is used to study oxidative stress and its effects on cellular processes.
作用机制
DMNQ generates 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone by accepting electrons from cellular components such as NADH and NADPH. This electron transfer leads to the formation of superoxide anion radicals, which can further react with other molecules to generate other 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone such as hydrogen peroxide and hydroxyl radicals. These 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone can then cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
DMNQ has been shown to have various biochemical and physiological effects. DMNQ-induced oxidative stress can activate various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. DMNQ-induced oxidative stress has also been shown to cause DNA damage, lipid peroxidation, and protein oxidation.
实验室实验的优点和局限性
DMNQ has several advantages for lab experiments. It is a potent and specific generator of 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which makes it a useful tool for studying oxidative stress. DMNQ is also stable and can be stored for long periods of time. However, DMNQ also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. DMNQ can also generate 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone non-specifically, which can lead to oxidative damage to cellular components other than the target molecule.
未来方向
DMNQ has several potential future directions for scientific research. One potential direction is to develop new therapies for diseases that are caused by oxidative stress. DMNQ can be used to screen for potential drugs that can reduce oxidative damage and prevent disease progression. Another potential direction is to study the role of oxidative stress in aging and age-related diseases. DMNQ can be used to study the effects of oxidative stress on cellular aging and to develop new therapies to slow down the aging process. Finally, DMNQ can be used to study the effects of environmental toxins on cellular processes. DMNQ can be used to screen for potential toxins that can cause oxidative damage and to develop new strategies to prevent environmental toxicity.
Conclusion
In conclusion, DMNQ is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNQ is a potent and specific generator of 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which makes it a useful tool for studying oxidative stress. DMNQ-induced oxidative stress has been shown to cause various biochemical and physiological effects, which can lead to the development of new therapies for various diseases. DMNQ has several advantages and limitations for lab experiments, and its potential future directions are promising for scientific research.
合成方法
DMNQ can be synthesized by reacting 2-acetyl-1-naphthol with 3,5-dimethylpyridine in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield DMNQ. This synthesis method has been optimized to yield high purity DMNQ with a high yield.
科学研究应用
DMNQ has been extensively used in scientific research to study oxidative stress and its effects on cellular processes. DMNQ can generate 4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone, which can cause oxidative damage to cells and tissues. This oxidative damage can lead to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ has been used to study the role of oxidative stress in these diseases and to develop new therapies to treat them.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-13-11-15(3)22-21(24)19(13)20(23)14(2)12-17-9-6-8-16-7-4-5-10-18(16)17/h4-12H,1-3H3,(H,22,24)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMVTLWCRBIQE-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)
![2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441221.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide](/img/structure/B5441240.png)
![2-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5441251.png)
![7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441259.png)
